molecular formula C18H35NNaO4+ B12308075 N-(2-Carboxyethyl)-N-lauryl-beta-alanine CAS No. 26256-79-1

N-(2-Carboxyethyl)-N-lauryl-beta-alanine

Cat. No.: B12308075
CAS No.: 26256-79-1
M. Wt: 352.5 g/mol
InChI Key: LLKGTXLYJMUQJX-UHFFFAOYSA-N
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Description

N-(2-Carboxyethyl)-N-lauryl-beta-alanine is a compound that belongs to the class of amino acids. It is characterized by the presence of a carboxyethyl group and a lauryl chain attached to the beta-alanine backbone. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carboxyethyl)-N-lauryl-beta-alanine typically involves the reaction of beta-alanine with lauryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Beta-alanine+Lauryl chlorideThis compound\text{Beta-alanine} + \text{Lauryl chloride} \rightarrow \text{this compound} Beta-alanine+Lauryl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carboxyethyl)-N-lauryl-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyethyl group to an alcohol.

    Substitution: The lauryl chain can be substituted with other alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve alkyl halides and a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and substituted alkyl derivatives.

Scientific Research Applications

N-(2-Carboxyethyl)-N-lauryl-beta-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of N-(2-Carboxyethyl)-N-lauryl-beta-alanine involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and other biological structures. This interaction can enhance the delivery of drugs and other molecules into cells. The molecular targets include cell membrane lipids and proteins, facilitating the transport of substances across the membrane.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Carboxyethyl)chitosan: Another carboxyalkyl derivative with similar surfactant properties.

    N-(2-Carboxyethyl)-L-arginine: Known for its role in biochemical pathways and interactions with enzymes.

Uniqueness

N-(2-Carboxyethyl)-N-lauryl-beta-alanine is unique due to its specific combination of a carboxyethyl group and a lauryl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.

Properties

CAS No.

26256-79-1

Molecular Formula

C18H35NNaO4+

Molecular Weight

352.5 g/mol

IUPAC Name

sodium;3-[2-carboxyethyl(dodecyl)amino]propanoic acid

InChI

InChI=1S/C18H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;/h2-16H2,1H3,(H,20,21)(H,22,23);/q;+1

InChI Key

LLKGTXLYJMUQJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O.[Na+]

Related CAS

14960-06-6

Origin of Product

United States

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